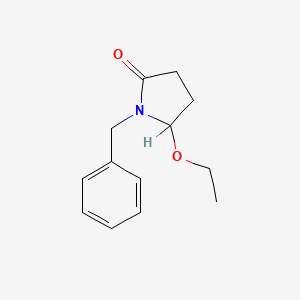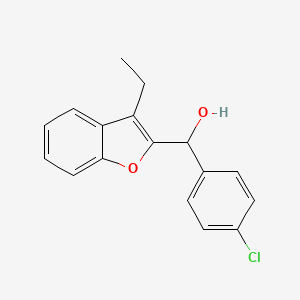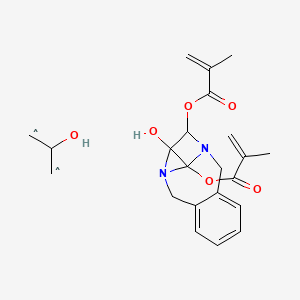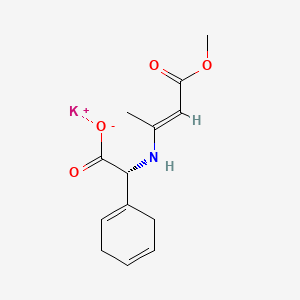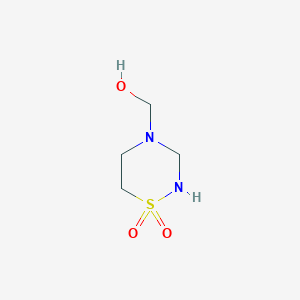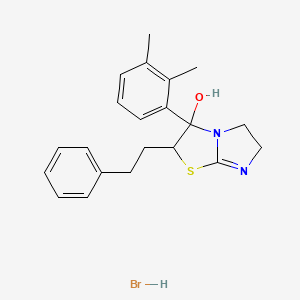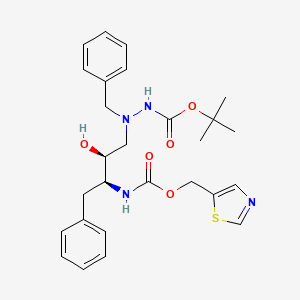![molecular formula C19H28ClNO6 B12704289 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which combines phenolic and ether functionalities, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride typically involves multiple steps. The initial step often includes the formation of the phenolic and ether components separately, followed by their combination under specific reaction conditions. Common reagents used in these reactions include methylamine, phenol, and methoxyphenol, with catalysts such as hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving temperature control, pressure adjustments, and the use of industrial-grade reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol: Shares the phenolic structure but lacks the ether functionality.
3-(2-methoxyphenoxy)propane-1,2-diol: Contains the ether functionality but lacks the phenolic structure.
Uniqueness
The uniqueness of 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride lies in its combined phenolic and ether functionalities, which provide a versatile platform for various chemical reactions and applications. This dual functionality allows it to participate in a broader range of reactions compared to its similar compounds.
Propiedades
Fórmula molecular |
C19H28ClNO6 |
|---|---|
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C10H14O4.C9H13NO2.ClH/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,8,11-12H,6-7H2,1H3;2-5,9-12H,6H2,1H3;1H/t;9-;/m.0./s1 |
Clave InChI |
VCEGXVHHXRCEBF-QKWFRNNBSA-N |
SMILES isomérico |
CNC[C@@H](C1=CC(=CC=C1)O)O.COC1=CC=CC=C1OCC(CO)O.Cl |
SMILES canónico |
CNCC(C1=CC(=CC=C1)O)O.COC1=CC=CC=C1OCC(CO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


